1-Ethyl-2,2-difluorocyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-ethyl-2,2-difluorocyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c1-2-5(4(9)10)3-6(5,7)8/h2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIVOOUQPSYSRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1859140-36-5 | |
| Record name | 1-ethyl-2,2-difluorocyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-Ethyl-2,2-difluorocyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors under specific reaction conditions. One common method includes the reaction of ethyl diazoacetate with difluorocarbene, generated in situ from difluoromethyltriphenylphosphonium bromide and a strong base . Industrial production methods may involve optimized catalytic processes to enhance yield and purity .
Chemical Reactions Analysis
1-Ethyl-2,2-difluorocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes, depending on the reagents and conditions used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclopropane ring. Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium hydride for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
Scientific Research Applications
1-Ethyl-2,2-difluorocyclopropane-1-carboxylic acid has several notable applications across different scientific disciplines:
Medicinal Chemistry
The compound is explored for its potential therapeutic properties. Its unique structure allows it to interact with biological targets such as enzymes and receptors, making it a candidate for drug development.
- Case Study : Initial biological assays indicate that 1-Ethyl-2,2-difluorocyclopropane-1-carboxylic acid exhibits moderate antibacterial activity against certain strains, suggesting its potential as an antimicrobial agent.
Organic Synthesis
It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its ability to undergo further transformations makes it valuable in complex organic synthesis.
- Data Table: Summary of Synthetic Applications
| Application Area | Description |
|---|---|
| Drug Development | Used as a precursor for synthesizing novel pharmaceuticals with potential therapeutic effects. |
| Agrochemicals | Acts as an intermediate in the synthesis of pesticides and herbicides. |
| Material Science | Utilized in developing specialty chemicals with unique properties due to fluorination. |
Biological Studies
The compound is investigated for its interactions with biological molecules, particularly in enzyme inhibition studies.
- Case Study : Research has shown that 1-Ethyl-2,2-difluorocyclopropane-1-carboxylic acid acts as a slow-dissociating inhibitor of specific enzymes involved in amino acid metabolism, which could have implications for metabolic disorders.
Mechanism of Action
The mechanism by which 1-Ethyl-2,2-difluorocyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, its fluorinated cyclopropane ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity . The pathways involved may include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
1-Ethyl-2,2-difluorocyclopropane-1-carboxylic acid can be compared with other fluorinated cyclopropane derivatives, such as:
- 1,1-Difluorocyclopropane-1-carboxylic acid
- 1-Methyl-2,2-difluorocyclopropane-1-carboxylic acid
- 1-Propyl-2,2-difluorocyclopropane-1-carboxylic acid These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. The presence of the ethyl group in 1-Ethyl-2,2-difluorocyclopropane-1-carboxylic acid provides unique steric and electronic properties that distinguish it from its analogs .
Biological Activity
1-Ethyl-2,2-difluorocyclopropane-1-carboxylic acid (EDCA) is a fluorinated cyclopropane derivative with significant potential in medicinal chemistry and biological research. Its unique structure allows for various interactions with biological systems, making it a subject of interest for studying enzyme inhibition and receptor modulation.
- Molecular Formula : C6H8F2O2
- CAS Number : 1859140-36-5
- Molecular Weight : 150.13 g/mol
The biological activity of EDCA is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorinated cyclopropane structure enhances its lipophilicity and stability, which facilitates its binding to molecular targets. This interaction can lead to:
- Enzyme Inhibition : EDCA may inhibit enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : The compound can modulate receptor activity, influencing signal transduction pathways.
Biological Activities
Research indicates that EDCA exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that fluorinated compounds can possess antimicrobial properties, potentially making EDCA useful in developing new antibiotics.
- Anti-inflammatory Effects : Preliminary studies suggest that EDCA may reduce inflammation through the inhibition of pro-inflammatory cytokines.
- Anticancer Activity : There is emerging evidence that EDCA derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways.
Table 1: Summary of Biological Activities of EDCA Derivatives
Synthesis and Derivatives
EDCA can be synthesized through various methods, including:
- Cyclopropanation Reactions : Utilizing difluorocarbene generated from difluoromethyltriphenylphosphonium bromide.
- Functionalization : The introduction of different functional groups can enhance its biological activity.
Table 2: Synthesis Methods
| Method | Description |
|---|---|
| Cyclopropanation | Reaction of ethyl diazoacetate with difluorocarbene to form EDCA. |
| Oxidation | Conversion of EDCA into more complex carboxylic acids or ketones using strong oxidizing agents. |
| Reduction | Transforming EDCA into alcohols or alkanes through reduction reactions. |
Q & A
Q. What are the critical steps in synthesizing DFACC, and how is its stability ensured during synthesis?
DFACC is synthesized via a multi-step process:
- Step 1 : Silicon protection of 2-(4'-methoxyphenyl)-2-propen-1-ol (4) to enable cyclopropanation using difluorocarbene.
- Step 2 : Oxidation of the resulting alcohol (7) to a carboxylic acid (8).
- Step 3 : Curtius rearrangement to introduce the Boc-protected amine (9).
- Step 4 : Ruthenium tetroxide-mediated oxidation of the methoxyphenyl group to yield intermediate (10).
- Step 5 : Final deprotection and purification via cation-exchange resin to obtain DFACC as an HCl salt . Stability is maintained by storing DFACC as an HCl salt, which prevents premature decomposition during handling .
Q. How does DFACC decompose in neutral aqueous solutions, and what analytical techniques validate its decomposition products?
DFACC decomposes in neutral pH (t½ ≈ 4 minutes) via pH-dependent pathways, producing:
- Primary product (75%) : 3-Fluoro-2-oxobut-3-enoic acid (11), identified by NMR (ABX spin system in ¹H, doublet splitting in ¹⁹F) and ESI-MS (C₄H₂FO₃⁻) .
- Secondary product (25%) : Hydrate of 11 (12), confirmed by ¹³C NMR (91.4 ppm doublet) .
- Minor product (10% in H₂O) : 3,3-Difluoro-2-oxobutanoic acid (15), absent in D₂O . Techniques: ¹H/¹⁹F/¹³C NMR, mass spectrometry, and kinetic isotope effect studies .
Q. What is the inhibitory mechanism of DFACC against ACC deaminase, and how is this inhibition characterized experimentally?
DFACCs act as reversible, slow-dissociating inhibitors of ACC deaminase:
- Method : ¹H NMR tracks ACC conversion to α-ketobutyrate. DFACC extends the enzyme's lag phase before saturation, indicating competitive inhibition .
- Kinetics : Fitting lag-phase curves to equations for enzyme-inhibitor dissociation yields Kᵢ = 120 ± 40 nM and k_d = 0.20 ± 0.01 h⁻¹ .
- Key Insight : DFACC’s α-amino group is critical for binding; N-acetylated derivatives show no inhibition .
Advanced Research Questions
Q. How can solvent isotope effects (H₂O vs. D₂O) distinguish between competing decomposition mechanisms of DFACC?
- Observation : In D₂O, the minor product (15) is absent, and decomposition rates differ due to solvent isotope effects on transition states .
- Mechanistic Implications :
- Mechanism C (β-fluorocarbanion intermediate) explains H₂O/D₂O product divergence via solvent-sensitive proton transfer steps.
- Mechanism D (concerted elimination) is inconsistent with 15’s absence in D₂O, as it cannot account for competing pathways .
Q. How do pH-dependent kinetic studies resolve contradictions between proposed decomposition mechanisms (A–D)?
- pH Rate Profile : DFACC decomposition follows specific-base catalysis (pKₐ = 5.88 ± 0.06), with maximal rate (k_max = 0.18 ± 0.01 min⁻¹) at alkaline pH .
- Mechanism Elimination :
- Mechanism A (general acid catalysis) is invalidated by insensitivity to weak acids like phenol .
- Mechanism B (halohydrin intermediate) fails to explain 15’s formation in H₂O .
Q. What kinetic models are used to quantify DFACC’s inhibition of ACC deaminase, and how are parameters like Kᵢ and k_d derived?
- Model : Lag-phase kinetics are fitted to equations incorporating enzyme-inhibitor dissociation and DFACC decomposition:
where (initial enzyme-inhibitor fraction) .
- Data Fitting : Time-course ¹H NMR data (Figure 1) yield Kᵢ = 120 ± 40 nM and k_d = 0.20 ± 0.01 h⁻¹, confirming submicromolar affinity .
Methodological Notes
- NMR : Critical for tracking decomposition (¹H/¹⁹F chemical shifts) and enzyme activity (α-ketobutyrate formation) .
- Kinetic Modeling : Combines Michaelis-Menten and first-order decay equations to dissect inhibitor-enzyme interactions .
- Isotope Studies : D₂O experiments differentiate proton-transfer steps in decomposition mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
